molecular formula C17H10F5N5O2S B4379624 N-(4-NITROPHENYL)-N'-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA

N-(4-NITROPHENYL)-N'-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA

Cat. No.: B4379624
M. Wt: 443.4 g/mol
InChI Key: UDRBBPHYEQVZFZ-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea is a synthetic organic compound characterized by its unique structure, which includes a nitrophenyl group, a pentafluorobenzyl group, and a pyrazolyl group linked through a thiourea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the Pentafluorobenzyl Group: The pyrazole derivative is then reacted with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate to introduce the pentafluorobenzyl group.

    Formation of the Thiourea Moiety: The final step involves the reaction of the substituted pyrazole with 4-nitrophenyl isothiocyanate to form the desired thiourea compound.

Industrial Production Methods

Industrial production of N-(4-nitrophenyl)-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and alcohols can react with the thiourea moiety under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

N-(4-nitrophenyl)-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pentafluorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The thiourea moiety can form hydrogen bonds with biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-N’-[1-(trifluoromethyl)-1H-pyrazol-3-yl]thiourea: Similar structure but with a trifluoromethyl group instead of a pentafluorobenzyl group.

    N-(4-nitrophenyl)-N’-[1-(benzyl)-1H-pyrazol-3-yl]thiourea: Similar structure but with a benzyl group instead of a pentafluorobenzyl group.

Uniqueness

N-(4-nitrophenyl)-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea is unique due to the presence of the pentafluorobenzyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F5N5O2S/c18-12-10(13(19)15(21)16(22)14(12)20)7-26-6-5-11(25-26)24-17(30)23-8-1-3-9(4-2-8)27(28)29/h1-6H,7H2,(H2,23,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRBBPHYEQVZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F5N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-NITROPHENYL)-N'-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA
Reactant of Route 2
N-(4-NITROPHENYL)-N'-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA
Reactant of Route 3
Reactant of Route 3
N-(4-NITROPHENYL)-N'-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA
Reactant of Route 4
Reactant of Route 4
N-(4-NITROPHENYL)-N'-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA
Reactant of Route 5
Reactant of Route 5
N-(4-NITROPHENYL)-N'-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA
Reactant of Route 6
N-(4-NITROPHENYL)-N'-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA

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